Prop-2-ynyl carbamimidothioate
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Overview
Description
It is a colorless to yellow liquid with a pungent odor and is commonly used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prop-2-ynyl carbamimidothioate can be synthesized through a mild one-pot synthesis method. This involves the reaction of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine as the base at room temperature . Another method involves the reaction of propargyl bromide with phenol derivatives in the presence of potassium carbonate base and acetone as the solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The choice of solvents and bases, as well as the reaction temperature, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: Prop-2-ynyl carbamimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclization Reactions: It can undergo cyclization with activated methylene isocyanides to form imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like acetone or dimethylformamide.
Cyclization Reactions: Sodium hydride is often used as a base in cyclization reactions involving methylene isocyanides.
Major Products Formed:
Substitution Reactions: Substituted carbamimidothioates.
Cyclization Reactions: Imidazole derivatives.
Scientific Research Applications
Prop-2-ynyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of prop-2-ynyl carbamimidothioate involves its interaction with nucleophiles, leading to the formation of substituted products. In cyclization reactions, the compound reacts with activated methylene isocyanides to form imidazole derivatives through a base-induced cyclization process . The molecular targets and pathways involved in these reactions include the formation of carbanions and subsequent nucleophilic attack on the carbamimidothioate moiety.
Comparison with Similar Compounds
Prop-2-ynyloxy benzene derivatives: These compounds are synthesized through similar methods involving propargyl bromide and phenol derivatives.
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation with phenyl isothiocyanate to form benzimidazole derivatives.
Uniqueness: Prop-2-ynyl carbamimidothioate is unique due to its ability to undergo a wide range of chemical reactions, including substitution and cyclization, making it a versatile compound in organic synthesis. Its applications in various fields of research, including chemistry, biology, and industry, further highlight its significance.
Properties
CAS No. |
13702-02-8 |
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Molecular Formula |
C4H7BrN2S |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
prop-2-ynyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChI Key |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
SMILES |
C#CCSC(=N)N |
Canonical SMILES |
C#CCSC(=N)N.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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